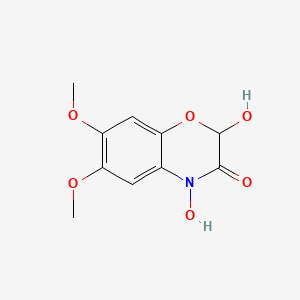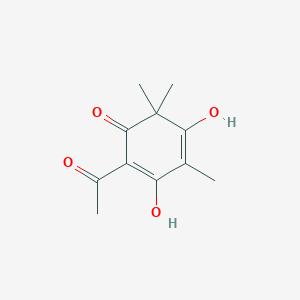
2,5-Cyclohexadien-1-one, 2-acetyl-3,5-dihydroxy-4,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 2-acetyl-3,5-dihydroxy-4,4,6-trimethyl- is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-acetyl-3,5-dihydroxy-4,4,6-trimethyl- typically involves multiple steps, including the acetylation of precursor compounds and subsequent hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, adhering to stringent safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadien-1-one, 2-acetyl-3,5-dihydroxy-4,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 2-acetyl-3,5-dihydroxy-4,4,6-trimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-acetyl-3,5-dihydroxy-4,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Flavaspidic Acid AB: A compound with a similar structure, known for its antiviral properties.
2,2’-Methylenebis(6-acetyl-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one): Another related compound with similar chemical properties.
Uniqueness
2,5-Cyclohexadien-1-one, 2-acetyl-3,5-dihydroxy-4,4,6-trimethyl- is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical reactivity and biological activities .
Propiedades
Número CAS |
69298-85-7 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-acetyl-3,5-dihydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H14O4/c1-5-8(13)7(6(2)12)10(15)11(3,4)9(5)14/h13-14H,1-4H3 |
Clave InChI |
FNQHCLOXMUUTGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=O)C(=C1O)C(=O)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

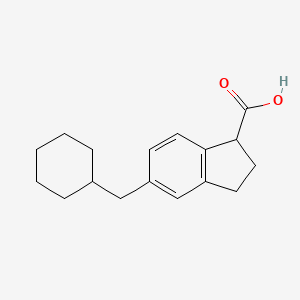
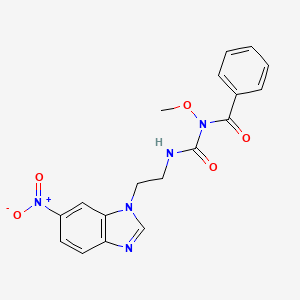
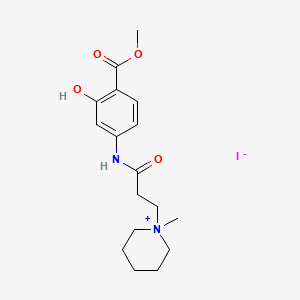
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)

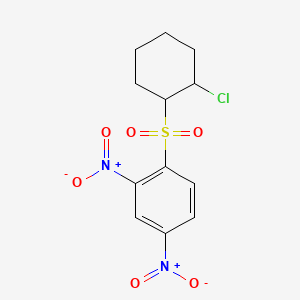
![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
